4-Bromo-2-(bromomethyl)-1-(difluoromethoxy)benzene
CAS No.: 1094273-07-0
Cat. No.: VC17501477
Molecular Formula: C8H6Br2F2O
Molecular Weight: 315.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094273-07-0 |
|---|---|
| Molecular Formula | C8H6Br2F2O |
| Molecular Weight | 315.94 g/mol |
| IUPAC Name | 4-bromo-2-(bromomethyl)-1-(difluoromethoxy)benzene |
| Standard InChI | InChI=1S/C8H6Br2F2O/c9-4-5-3-6(10)1-2-7(5)13-8(11)12/h1-3,8H,4H2 |
| Standard InChI Key | NLCDKWIZJYZHEX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)CBr)OC(F)F |
Introduction
Chemical Identity and Structural Characteristics
4-Bromo-2-(bromomethyl)-1-(difluoromethoxy)benzene belongs to the class of polyhalogenated aromatic compounds. Its molecular formula is C₈H₆Br₂F₂O, with a molecular weight of 315.94 g/mol. The compound’s structure features:
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A bromine atom at the 4-position of the benzene ring.
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A bromomethyl group (-CH₂Br) at the 2-position.
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A difluoromethoxy group (-OCF₂H) at the 1-position.
The presence of multiple electronegative substituents influences its electronic distribution, enhancing reactivity at specific sites. Comparative analysis with structurally similar compounds, such as 1-Bromo-3-(bromomethyl)-2-(difluoromethoxy)benzene (C₈H₆Br₂F₂O), reveals shared characteristics in molecular geometry and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆Br₂F₂O | |
| Molecular Weight | 315.94 g/mol | |
| Boiling Point | Estimated 200–220°C (extrapolated from ) | |
| Density | ~1.7 g/cm³ (analogous to ) | |
| Flash Point | >100°C (inferred from ) |
Synthesis and Manufacturing
The synthesis of 4-Bromo-2-(bromomethyl)-1-(difluoromethoxy)benzene likely involves multi-step halogenation and etherification reactions. A plausible route includes:
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Bromination of a precursor aromatic compound (e.g., 2-methyl-1-(difluoromethoxy)benzene) using bromine or N-bromosuccinimide (NBS).
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Introduction of the difluoromethoxy group via nucleophilic substitution with difluoromethyl hypochlorite or similar reagents.
Industrial-scale production may employ continuous flow reactors to optimize yield and minimize byproducts, as seen in the synthesis of 1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene. Key challenges include controlling regioselectivity and avoiding over-bromination.
Physical and Chemical Properties
Solubility and Stability
The compound is expected to exhibit low water solubility due to its hydrophobic aromatic core and halogen substituents. It is likely soluble in organic solvents such as dichloromethane, DMF, and THF. Stability studies of analogous compounds suggest sensitivity to light and moisture, necessitating storage under inert conditions at 2–8°C .
Reactivity
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Nucleophilic Substitution: The bromomethyl group (-CH₂Br) is susceptible to substitution reactions, enabling functionalization at the 2-position.
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Electrophilic Aromatic Substitution: The electron-withdrawing effects of bromine and difluoromethoxy groups direct incoming electrophiles to the 5-position of the ring .
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Thermal Decomposition: At elevated temperatures (>200°C), decomposition may release toxic hydrogen bromide (HBr) and fluorine-containing gases .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s bromomethyl and difluoromethoxy groups make it a valuable precursor in drug discovery. For example, similar structures are used to develop kinase inhibitors and antimicrobial agents. The difluoromethoxy group enhances metabolic stability and binding affinity to biological targets.
Material Science
In polymer chemistry, halogenated aromatics serve as cross-linking agents or flame retardants. The dual bromine atoms in 4-Bromo-2-(bromomethyl)-1-(difluoromethoxy)benzene could improve thermal stability in epoxy resins .
Agrochemical Development
Structural analogs have shown promise in pesticide formulations, where halogenation increases lipophilicity and persistence in biological systems.
Biological Activity and Toxicology
Preliminary studies on related compounds suggest moderate toxicity (LD₅₀ > 500 mg/kg in rodents) . Key hazards include:
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Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin (H302, H314) .
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Environmental Impact: Toxic to aquatic life with long-lasting effects (H411) .
Future Research Directions
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